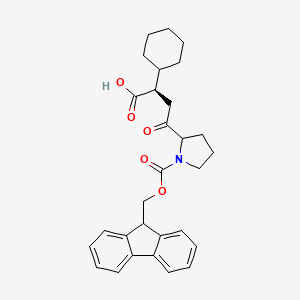

(2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid

Description

The compound “(2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid” is a structurally complex molecule primarily utilized in peptide synthesis and medicinal chemistry as a chiral building block. Its key structural features include:

- Fmoc protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is a widely used protecting group for amines in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and easy removal under mild acidic conditions .

- Pyrrolidine ring: A five-membered nitrogen-containing heterocycle with stereochemical control at the 2R position, which influences conformational rigidity and binding specificity .

- 4-Oxobutanoic acid: A ketone-containing carboxylic acid that can participate in conjugation reactions or act as a bioisostere for phosphate groups .

The compound’s stereochemistry and functional groups make it valuable for designing protease inhibitors, peptidomimetics, and prodrugs.

Properties

Molecular Formula |

C29H33NO5 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

(2R)-2-cyclohexyl-4-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H33NO5/c31-27(17-24(28(32)33)19-9-2-1-3-10-19)26-15-8-16-30(26)29(34)35-18-25-22-13-6-4-11-20(22)21-12-5-7-14-23(21)25/h4-7,11-14,19,24-26H,1-3,8-10,15-18H2,(H,32,33)/t24-,26?/m1/s1 |

InChI Key |

NQSMXCAPWSRSNZ-RMVMEJTISA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CC(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Preparation and Swelling

- The resin (typically a polystyrene-based solid support) is loaded with approximately 0.04 mmol of starting material per reaction vessel.

- Swelling in CH2Cl2 and DMF is critical to allow efficient diffusion of reagents and solvents into the resin matrix.

Fmoc Deprotection

- Piperidine in DMF (20%) is used to remove the Fmoc protecting group.

- The two-step deprotection (5 min followed by 15 min) ensures complete removal without damaging the resin or peptide chain.

Amino Acid Coupling

- Coupling reagents include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Bases such as DIPEA (N,N-diisopropylethylamine) facilitate activation and coupling efficiency.

- Alternative coupling with DIC (diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) is also employed.

- Reaction times for coupling are typically 40 minutes to ensure complete attachment.

Washing Steps

- Multiple washes with DMF and CH2Cl2 are performed to remove excess reagents and by-products after each step.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Resin loading | 0.04 mmol per vessel |

| Swelling solvents | CH2Cl2 (3 min), DMF (2 x 30 min) |

| Fmoc deprotection reagent | 20% Piperidine in DMF |

| Fmoc deprotection time | 5 min + 15 min |

| Coupling reagents | PyBOP, HATU, HCTU, DIC + HOAt |

| Base | DIPEA |

| Coupling time | 40 min |

| Washing solvents | DMF (multiple washes), CH2Cl2 (final) |

| Equipment | Syro-peptide synthesizer (MultiSynTech) |

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the pyrrolidine amine. Its removal is essential for subsequent coupling reactions in peptide synthesis.

Reaction Conditions and Outcomes

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| 20% Piperidine | DMF, 30 min, RT | Cleavage of Fmoc, free amine | >95% | |

| 2% DBU | DCM, 15 min, RT | Rapid deprotection | 90–95% |

This step is critical for exposing the amine group for further functionalization. Piperidine is preferred for its efficiency, while DBU offers faster cleavage .

Reactivity of the Ketone Moiety

The 4-oxobutanoic acid ketone participates in nucleophilic additions and reductions:

The ketone’s electrophilic nature enables its use in forming bioconjugates and prodrugs .

Carboxylic Acid Functionalization

The terminal carboxylic acid undergoes esterification, amidation, and peptide coupling:

Key Reactions

Coupling agents like HATU and EDCl are widely used to achieve high-purity amides .

Stability Under Synthetic Conditions

The compound’s stability is influenced by pH and temperature:

Optimal storage at 2–8°C in anhydrous DMF or DCM is recommended to preserve integrity .

Comparative Reactivity of Structural Moieties

| Functional Group | Reactivity Priority | Susceptibility |

|---|---|---|

| Fmoc-protected amine | High (piperidine-sensitive) | Base-induced cleavage |

| Ketone | Moderate (nucleophilic) | Reduction, condensation |

| Carboxylic acid | High (coupling reactions) | Esterification, amidation |

This hierarchy guides synthetic strategies, prioritizing Fmoc deprotection before ketone or acid modifications .

Key Reagents in Synthetic Pathways

| Reagent | Role | Example Use Case | Source |

|---|---|---|---|

| Piperidine | Fmoc removal | Peptide chain elongation | |

| HATU | Carbodiimide coupling | Solid-phase synthesis | |

| NaBH4 | Ketone reduction | Alcohol intermediate preparation |

Scientific Research Applications

Chemistry

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with pyrrolidine derivatives.

Protein Engineering: It is used in the modification of proteins to study structure-function relationships.

Medicine

Drug Development:

Industry

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The pyrrolidine ring and cyclohexyl group contribute to the overall hydrophobicity and conformational flexibility, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous Fmoc-protected derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Fluorinated derivatives (e.g., CAS 913820-87-8) exhibit increased metabolic stability due to the electronegative fluorine atom, making them suitable for in vivo applications .

Reactivity and Stability :

- Compounds with ester groups (e.g., CAS 2044710-58-7) are prone to hydrolysis under acidic/basic conditions, whereas the target’s ketone group offers greater stability .

- Piperazine-containing analogs (e.g., CAS 180576-05-0) show distinct reactivity profiles due to their nitrogen-rich rings, enabling coordination with metal ions .

Biological Applications :

Biological Activity

The compound (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid is a complex organic molecule with significant potential for diverse biological activities. Its structure incorporates a fluorene moiety, a pyrrolidine ring, and a cyclohexyl group, suggesting unique interactions with biological targets. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 475.6 g/mol. The presence of functional groups such as carboxylic acids, ketones, and methoxycarbonyl groups enhances its chemical reactivity and interaction potential with biological systems.

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 475.6 g/mol |

| Functional Groups | Carboxylic acid, ketone, methoxycarbonyl |

| Stereochemistry | (2R) configuration |

| Key Moieties | Fluorene, pyrrolidine, cyclohexyl |

Biological Activity Overview

Research indicates that compounds similar to This compound often exhibit significant biological activities, including but not limited to:

- Antitumor Activity : Compounds with similar structures have been investigated for their potential to inhibit tumor growth.

- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from damage.

- Antiviral Properties : The fluorene moiety may contribute to antiviral activity by stabilizing the compound.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The Fmoc group provides steric hindrance, affecting binding affinity and specificity, while the hydrophobic nature of the cyclohexyl group influences overall activity.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of various pyrrolidine derivatives, including compounds similar to This compound . Results indicated that these compounds inhibited cancer cell proliferation in vitro.

Case Study 2: Neuroprotective Effects

Research published in Journal of Medicinal Chemistry highlighted that specific derivatives exhibited neuroprotective effects in models of neurodegeneration, suggesting a mechanism involving antioxidant properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1. 2-Methyl-6-phenyletin | Contains phenyl and ethynyl groups | Neuroprotective | Investigated for mGluR5 antagonism |

| 2. Pyrrolidine Derivatives | Similar ring structure | Antitumor | Variability in substituents affects activity |

| 3. Fluorene-Based Compounds | Incorporates fluorene moiety | Antiviral | Enhanced stability due to fluorene |

Q & A

Q. What are the recommended synthesis protocols for (2R)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-2-cyclohexyl-4-oxobutanoic acid?

The synthesis of this compound typically involves Fmoc (fluorenylmethoxycarbonyl) protection strategies common in peptide chemistry. Key steps include:

- Microwave-assisted coupling : Reduces reaction times and improves yields for Fmoc-protected intermediates (e.g., similar compounds achieved 85% yield in 30 minutes under microwave conditions) .

- Chiral resolution : Use of (R)-configured starting materials or enzymatic resolution to ensure stereochemical integrity at the cyclohexyl and pyrrolidine moieties .

- Protection of reactive groups : The Fmoc group is introduced early to protect the pyrrolidine nitrogen, followed by cyclohexyl group incorporation via alkylation .

Q. What handling precautions are necessary for this compound?

Safety Data Sheets (SDS) emphasize:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to mitigate acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., toxic fumes during combustion) .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the Fmoc group .

Q. How should the compound be stored to maintain stability?

- Storage conditions : Keep in tightly sealed containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the Fmoc group .

- Avoid moisture : Hygroscopic degradation is a risk; use desiccants in storage containers .

- Short-term stability : Stable for 6 months under recommended conditions, but monitor via HPLC for decomposition .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?

Optimization strategies include:

- Coupling reagent selection : HOBt/DIC or Oxyma Pure/DIC systems improve activation efficiency for sterically hindered pyrrolidine residues .

- Temperature control : Conduct reactions at 0–4°C to minimize racemization during Fmoc deprotection .

- Resin choice : Use low-swelling resins (e.g., PEG-based) to enhance accessibility of the cyclohexyl moiety .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) confirm purity (>95%) and detect byproducts .

- NMR spectroscopy : H and C NMR resolve stereochemistry at the cyclohexyl (δ 1.2–1.8 ppm) and pyrrolidine (δ 3.5–4.5 ppm) groups .

- Circular Dichroism (CD) : Verifies retention of chiral centers during synthesis .

Q. How can researchers address discrepancies in reported toxicity data?

- In vitro assays : Conduct MTT or LDH assays on HEK293 or HepG2 cells to evaluate acute cytotoxicity (IC values) .

- Comparative analysis : Cross-reference toxicity profiles of structurally similar Fmoc derivatives (e.g., phenylthio or difluorophenyl analogs) to infer risks .

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri models to assess aquatic toxicity, as data gaps exist in current SDS .

Methodological Recommendations

- Contradiction resolution : For conflicting toxicity data, prioritize peer-reviewed studies over SDS (e.g., Key Organics SDS notes missing ecotoxicity data ).

- Stereochemical analysis : Use X-ray crystallography to resolve ambiguities in chiral centers .

- Degradation studies : Perform accelerated stability testing (40°C/75% RH) to identify decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.